5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a critical brominated heterocyclic building block belonging to the pyrrolotriazine class. This scaffold is recognized as a privileged structure in kinase inhibitor discovery, effectively mimicking the well-known quinazoline core found in many oncology drugs. The primary procurement value of this specific compound lies in its established role as a key synthetic precursor for potent and selective inhibitors of extracellular signal-regulated kinases (ERK1/2), most notably for the clinical-stage drug GDC-0994 (Ravoxertinib). Its structure is purpose-built, with the bromine atom serving as an essential handle for carbon-carbon bond formation in late-stage synthesis.
Substituting this compound with the un-brominated pyrrolotriazine core, a different halide, or a positional isomer (e.g., 7-bromo) is synthetically and functionally invalid for its primary application. The bromine at the 5-position is not merely a leaving group; it is a precisely positioned reactive handle required for the key Suzuki cross-coupling reaction that builds the final, complex active pharmaceutical ingredient (API), GDC-0994. Furthermore, structure-activity relationship (SAR) data for the final API demonstrates that the substituent derived from this bromo-intermediate is directly responsible for a dramatic increase in target kinase inhibition, rendering the un-brominated analog over 1000-fold less potent. Therefore, using any substitute would either terminate the synthetic route or yield a final product with negligible biological activity.
The foundational patent for the ERK1/2 inhibitor GDC-0994 (Ravoxertinib) explicitly details a synthetic route where 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is the direct and essential precursor for the key carbon-carbon bond-forming step. In the described process (Example 1, Step 4), this intermediate undergoes a Suzuki coupling reaction with a boronic acid derivative to construct the core of the final API, demonstrating its critical role in the manufacturing process of a high-value oncology therapeutic candidate.
| Evidence Dimension | Role in Synthetic Route |
| Target Compound Data | Serves as the key bromo-intermediate for Suzuki coupling to produce GDC-0994. |
| Comparator Or Baseline | Alternative synthetic routes lacking a pre-functionalized intermediate at the C5 position. |
| Quantified Difference | Enables direct, late-stage C-C bond formation, a validated route for a clinical candidate. |
| Conditions | Synthesis of GDC-0994 as described in Genentech / Plexxikon patent WO2011103391A1. |
Procuring this specific intermediate is necessary to follow the established and validated manufacturing route for the clinical-stage inhibitor GDC-0994.
The bromine atom at the 5-position serves as an effective handle for palladium-catalyzed cross-coupling. The patent for GDC-0994 reports a 70% yield for the Suzuki coupling step using 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as the starting material. This demonstrates its processability and suitability for efficient scale-up, a critical factor for API manufacturing. In contrast, a chloro-analog would be expected to have lower reactivity, and the un-halogenated parent compound cannot participate in this key reaction at all.
| Evidence Dimension | Synthetic Yield |
| Target Compound Data | 70% yield |
| Comparator Or Baseline | Un-halogenated pyrrolotriazine (0% yield in this reaction) or less reactive chloro-analog. |
| Quantified Difference | Provides a high, documented yield for a critical bond formation. |
| Conditions | Suzuki coupling with (S)-2-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one, PdCl2(dppf)-CH2Cl2 adduct, K2CO3 in 1,4-dioxane/water at 90 °C. |
This compound is a proven, high-yield precursor, reducing process risk and improving efficiency in the synthesis of complex downstream targets.
The group installed via the bromo-intermediate at the C5 position is critical for the biological activity of the final drug. Direct comparison shows that the final compound derived from this intermediate (GDC-0994) has an ERK2 kinase inhibitory IC50 of 1.1 nM. The corresponding analog lacking this substituent (the des-bromo parent structure) is significantly less active, with an ERK2 IC50 of 1100 nM. This quantitative SAR data confirms that the specific modification enabled by this bromo-precursor is responsible for a 1000-fold increase in potency.
| Evidence Dimension | ERK2 Kinase Inhibition (IC50) |
| Target Compound Data | 1.1 nM (for the final API, GDC-0994, derived from the target compound) |
| Comparator Or Baseline | 1100 nM (for the corresponding des-bromo parent API) |
| Quantified Difference | 1000x increase in potency |
| Conditions | Biochemical assay for ERK2 kinase inhibition. |
This evidence directly links the procurement of this specific brominated building block to the high potency and ultimate viability of the final drug product.
As the documented key intermediate in the validated synthesis, this compound is the primary choice for any laboratory or organization manufacturing GDC-0994 for use in oncology research, particularly for studies involving BRAF or RAS mutant cancers.
This building block serves as a validated starting point for medicinal chemistry campaigns aimed at discovering novel ERK inhibitors. Its proven high-yield coupling and the critical role of the C5-substituent in potency make it an ideal scaffold for generating libraries of analogs for SAR exploration.
The pyrrolotriazine core is a known kinase-binding scaffold. This C5-bromo intermediate allows for the reliable and efficient introduction of diverse chemical functionalities via cross-coupling, making it highly suitable for the synthesis of focused compound libraries for screening against various kinase targets beyond ERK.